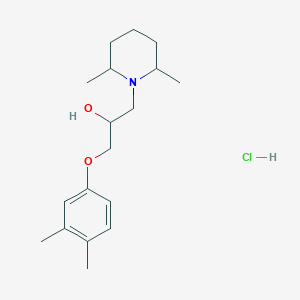
2-isopropyl-5-(4-morpholinylcarbonyl)-1,3-benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-isopropyl-5-(4-morpholinylcarbonyl)-1,3-benzoxazole, also known as BMIPP, is a radiopharmaceutical agent used in medical imaging to detect myocardial ischemia. The compound has been extensively studied for its potential use in the diagnosis of heart diseases.
Mécanisme D'action
2-isopropyl-5-(4-morpholinylcarbonyl)-1,3-benzoxazole is taken up by the heart muscle cells through a process called fatty acid metabolism. The compound is structurally similar to fatty acids and is transported into the cells by the same mechanisms that transport fatty acids. Once inside the cells, 2-isopropyl-5-(4-morpholinylcarbonyl)-1,3-benzoxazole is converted into its active form, which is then incorporated into the cell membrane. The radioactive decay of 2-isopropyl-5-(4-morpholinylcarbonyl)-1,3-benzoxazole emits gamma rays, which can be detected by a gamma camera to produce an image of the heart.
Biochemical and Physiological Effects:
2-isopropyl-5-(4-morpholinylcarbonyl)-1,3-benzoxazole has been shown to have minimal biochemical and physiological effects on the body. The compound is rapidly cleared from the bloodstream and is excreted through the urine. 2-isopropyl-5-(4-morpholinylcarbonyl)-1,3-benzoxazole has a half-life of approximately 6 hours, which allows for imaging to be performed within a reasonable time frame.
Avantages Et Limitations Des Expériences En Laboratoire
2-isopropyl-5-(4-morpholinylcarbonyl)-1,3-benzoxazole has several advantages for use in lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. 2-isopropyl-5-(4-morpholinylcarbonyl)-1,3-benzoxazole has been extensively studied for its use in medical imaging, which provides a wealth of information on its mechanism of action and physiological effects. However, the radioactive nature of 2-isopropyl-5-(4-morpholinylcarbonyl)-1,3-benzoxazole makes it difficult to work with in a lab setting, and special precautions must be taken to ensure the safety of researchers.
Orientations Futures
There are several future directions for research on 2-isopropyl-5-(4-morpholinylcarbonyl)-1,3-benzoxazole. One area of interest is the development of new imaging techniques that can provide more detailed information on the heart's function. Another area of research is the use of 2-isopropyl-5-(4-morpholinylcarbonyl)-1,3-benzoxazole in the diagnosis and treatment of other diseases, such as cancer. Additionally, there is ongoing research on the development of new radiopharmaceutical agents that can be used in medical imaging. Overall, 2-isopropyl-5-(4-morpholinylcarbonyl)-1,3-benzoxazole has shown great promise as a diagnostic tool for heart diseases, and further research is needed to fully explore its potential.
Méthodes De Synthèse
The synthesis of 2-isopropyl-5-(4-morpholinylcarbonyl)-1,3-benzoxazole involves the reaction of 2-isopropyl-5-nitrobenzoic acid with morpholine and thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-aminobenzoic acid to yield 2-isopropyl-5-(4-morpholinylcarbonyl)-1,3-benzoxazole. The final product is purified through column chromatography and recrystallization.
Applications De Recherche Scientifique
2-isopropyl-5-(4-morpholinylcarbonyl)-1,3-benzoxazole is primarily used in medical imaging to detect myocardial ischemia, a condition where the blood flow to the heart is reduced. The compound is administered to the patient intravenously and is taken up by the heart muscle cells. The radioactive decay of 2-isopropyl-5-(4-morpholinylcarbonyl)-1,3-benzoxazole emits gamma rays, which can be detected by a gamma camera to produce an image of the heart. This allows doctors to identify areas of the heart that are not receiving enough blood flow and diagnose heart diseases such as coronary artery disease and myocardial infarction.
Propriétés
IUPAC Name |
morpholin-4-yl-(2-propan-2-yl-1,3-benzoxazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-10(2)14-16-12-9-11(3-4-13(12)20-14)15(18)17-5-7-19-8-6-17/h3-4,9-10H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AESBTCPTTRYWCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(O1)C=CC(=C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropyl-5-(4-morpholinylcarbonyl)-1,3-benzoxazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzonitrile trifluoroacetate](/img/structure/B4882574.png)

![methyl 2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4882593.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B4882603.png)

![5-(2,4-dimethoxybenzyl)-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4882620.png)
![{[(4-nitrophenyl)amino]methylene}malononitrile](/img/structure/B4882636.png)

![1-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-ethylpiperazine](/img/structure/B4882646.png)
![(3-bromophenyl)[2,6-dinitro-4-(trifluoromethyl)phenyl]amine](/img/structure/B4882662.png)
![4-{[1-(2,4-difluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B4882663.png)
![4-butoxy-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4882666.png)
![N'-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzylidene}benzenesulfonohydrazide](/img/structure/B4882669.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-5,6,7-trimethoxy-4-methylquinoline](/img/structure/B4882681.png)